Cas no 74903-80-3 (4-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE)
4-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE Chemical and Physical Properties
Names and Identifiers
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- 4-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE
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- MDL: MFCD00136374
- Inchi: InChI=1S/C7H5Cl2NO/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H/b10-7-
- InChI Key: JPBNMRDGFBFKLT-YFHOEESVSA-N
- SMILES: C1=C(C=CC(=C1)Cl)/C(=N/O)/Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
4-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D658149-1g |
(1Z)-4-chloro-N-hydroxybenzenecarboximidoyl chloride |
74903-80-3 | 95% | 1g |
$285 | 2025-02-21 | |
| eNovation Chemicals LLC | D658149-5g |
(1Z)-4-chloro-N-hydroxybenzenecarboximidoyl chloride |
74903-80-3 | 95% | 5g |
$635 | 2025-02-21 | |
| eNovation Chemicals LLC | D658149-1g |
(1Z)-4-chloro-N-hydroxybenzenecarboximidoyl chloride |
74903-80-3 | 95% | 1g |
$285 | 2024-08-03 | |
| eNovation Chemicals LLC | D658149-5g |
(1Z)-4-chloro-N-hydroxybenzenecarboximidoyl chloride |
74903-80-3 | 95% | 5g |
$635 | 2024-08-03 | |
| eNovation Chemicals LLC | D658149-5g |
(1Z)-4-chloro-N-hydroxybenzenecarboximidoyl chloride |
74903-80-3 | 95% | 5g |
$635 | 2025-03-01 | |
| eNovation Chemicals LLC | D658149-1g |
(1Z)-4-chloro-N-hydroxybenzenecarboximidoyl chloride |
74903-80-3 | 95% | 1g |
$285 | 2025-03-01 |
4-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 4-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE
Comprehensive Overview of 4-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE (CAS No. 74903-80-3): Properties, Applications, and Industry Insights
4-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE (CAS No. 74903-80-3) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications in pharmaceutical and agrochemical research. This compound, featuring a chlorobenzene core with hydroxyimidoyl and chloride functional groups, has garnered significant attention due to its role as a key intermediate in synthesizing bioactive molecules. Its molecular formula, C7H5Cl2NO, and precise reactivity make it invaluable for heterocyclic chemistry and drug discovery.
In recent years, the demand for 4-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE has surged, driven by its utility in developing antimicrobial agents and crop protection chemicals. Researchers frequently explore its potential in green chemistry applications, aligning with global trends toward sustainable synthesis methods. A common query in scientific forums is: *"How does 74903-80-3 enhance the efficiency of N-heterocycle formation?"* This reflects the compound’s critical role in optimizing reaction pathways for complex molecular architectures.
The compound’s physicochemical properties—such as its melting point (approximately 120–125°C) and solubility in polar organic solvents—are frequently cited in patent literature. Its stability under controlled conditions makes it a preferred choice for high-throughput screening in medicinal chemistry. Notably, 4-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE is often compared to analogous benzimidazole derivatives, with users searching for *"comparative reactivity of hydroxybenzimidoyl chlorides."* Such comparisons underscore its selectivity in nucleophilic substitution reactions.
From an industrial perspective, CAS 74903-80-3 is pivotal in scaling up API (Active Pharmaceutical Ingredient) production. Manufacturers emphasize its cost-effectiveness and compatibility with continuous flow chemistry systems, a hot topic in process optimization discussions. Environmental considerations also play a role; recent studies highlight its degradability under advanced oxidation processes, addressing ESG (Environmental, Social, Governance) metrics in chemical manufacturing.
Emerging applications of 4-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE include its use in bioconjugation techniques for diagnostic reagents, a niche yet growing field. Analysts predict increased adoption in precision agriculture, where its derivatives could mitigate pesticide resistance. SEO data reveals trending searches like *"safety protocols for handling chlorinated benzimidoyl compounds"* and *"suppliers of 74903-80-3 for R&D,"* indicating both technical and commercial interest.
To summarize, 4-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE (CAS No. 74903-80-3) bridges academic research and industrial innovation. Its multifaceted utility—from small-molecule synthesis to sustainable agrochemicals—positions it as a compound of enduring relevance. As laboratories worldwide prioritize structure-activity relationship (SAR) studies, this chemical’s role in unlocking novel bioactive scaffolds remains unparalleled.
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